

Storage & Solubility Overview

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Compound Focus: Chir-124

CAS No.: 405168-58-3

Cat. No.: S548233

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The table below summarizes the key physical properties and storage conditions for **CHIR-124** as provided by commercial suppliers.

Property	Specification
Form	Solid [1]
Appearance	Light yellow to brown solid powder [2] [3]
Short-Term Storage	-20°C [1]
Long-Term Storage	-20°C [1] [2]
Solubility (DMSO)	7 mg/mL (16.67-17.00 mM) [2] [4]
Shipping Conditions	Ambient (Can ship with ice) [1]

Biological Activity & Selectivity

CHIR-124 is a potent and selective inhibitor. The following table lists its half-maximal inhibitory concentration (IC50) values for various kinase targets, illustrating its primary mechanism of action and selectivity profile.

Target	IC50	Target	IC50
Chk1	0.3 nM [1] [2] [4]	Cdk2/cyclin A	0.1911 μM [2] [3]
FLT3	5.8 nM [1] [2] [4]	Cdc2/cyclin B	0.5057 μM [2] [3]
PDGFR	6.6 nM [1] [2] [4]	Cdk4/cyclin D	2.05 μM [2] [3]
GSK-3	23.3 nM [1] [2] [3]	Chk2	0.7 μM [1] [5]
Fyn	98.8 nM [1]		

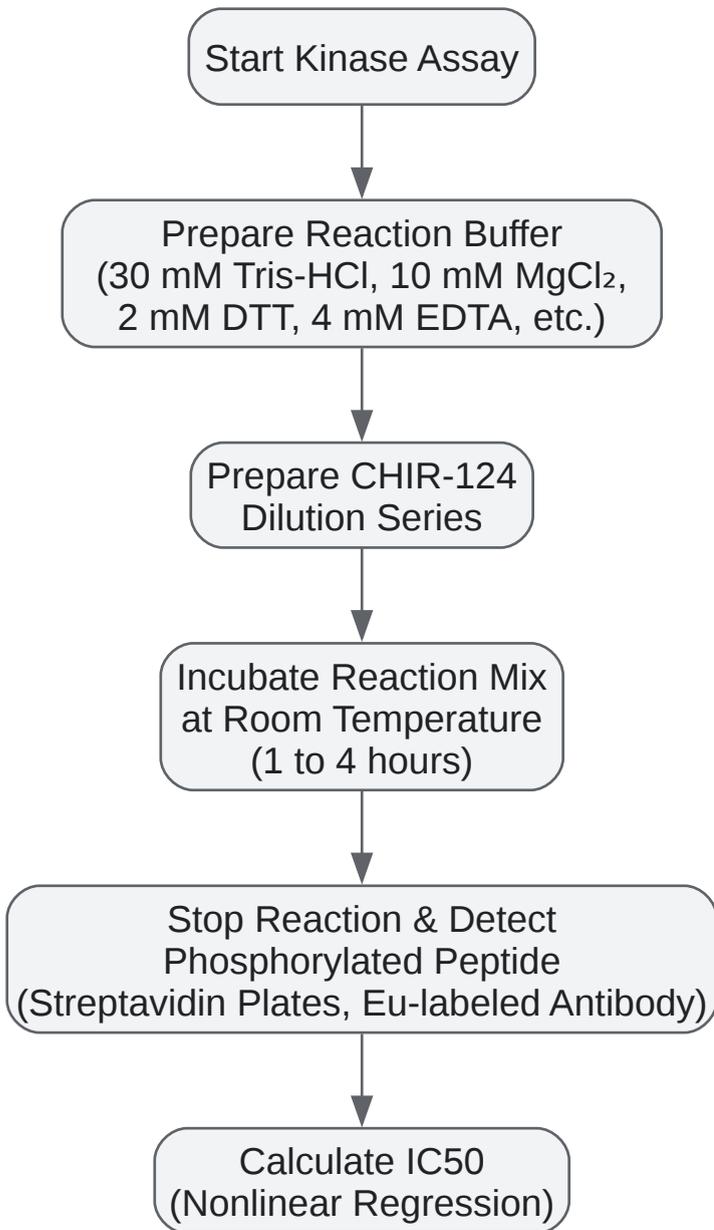
Handling & Experimental Preparation

For laboratory use, the following handling guidelines and preparation methods are recommended.

Aspect	Recommendation
Solvent Preparation	Soluble in DMSO. For higher solubility, warm the tube at 37°C and use brief sonication [1] [4]. Use freshly opened DMSO to avoid moisture absorption, which can impact solubility [2] [4].
Stock Solutions	Prepare stock solutions at 10-25 mM in DMSO. Aliquoting is recommended to avoid repeated freeze-thaw cycles [1] [2].
In Vivo Formulation	Can be formulated in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline [2] or as a homogeneous suspension in 0.5% CMC-Na [4].

Experimental Workflow for In Vitro Kinase Assay

The diagram below outlines the key steps for a Chk1 kinase assay using **CHIR-124**, as described in the literature. This provides a visual summary of the protocol details that follow.



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The methodology for the cell-free Chk1 kinase assay is as follows [4] [3]:

- **Kinase Source:** The kinase domain of Chk1 is expressed in Sf9 insect cells.
- **Substrate:** A biotinylated cdc25c peptide containing the consensus Chk1/Chk2 phosphorylation site.
- **Reaction Setup:** A dilution series of **CHIR-124** is mixed with a reaction buffer containing the Chk1 kinase domain, the peptide substrate, and a mixture of unlabeled and ³³P-labeled ATP.
- **Incubation & Detection:** The reaction is incubated at room temperature for 1-4 hours. The phosphorylated peptide is captured on streptavidin-coated plates, and the signal is measured using the DELFIA TRF system with a Europium-labeled anti-phosphotyrosine antibody.

- **Data Analysis:** The IC50 value for **CHIR-124** is calculated using nonlinear regression analysis.

Key Research Insights

- **Mechanism of Action:** **CHIR-124** is a quinolone-based small molecule that potently and selectively inhibits Checkpoint kinase 1 (Chk1) by occupying its ATP-binding site [2] [5]. It demonstrates remarkable selectivity, being **2,000-fold more potent against Chk1 than Chk2** [1] [4] [5].
- **Synergistic Cytotoxicity:** In cellular and animal models, **CHIR-124** interacts synergistically with topoisomerase I poisons (e.g., camptothecin, SN-38, irinotecan) to cause growth inhibition and potentiate apoptosis, particularly in cancer cell lines with mutant p53 [4] [5] [3]. It functions by abrogating the S and G₂-M phase cell cycle checkpoints induced by DNA damage [5].

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References

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